Metadap

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

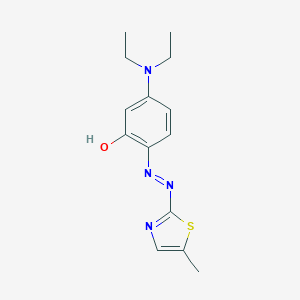

IUPAC Name |

5-(diethylamino)-2-[(5-methyl-1,3-thiazol-2-yl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-4-18(5-2)11-6-7-12(13(19)8-11)16-17-14-15-9-10(3)20-14/h6-9,19H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCIMIPDKHNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106611-58-9 | |

| Record name | 2-(4-Methyl-2-thiazolylazo)-5-diethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106611589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Osimertinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] Its mechanism of action is distinguished by its high potency and selectivity for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][5][6] Crucially, Osimertinib spares wild-type EGFR, leading to a more favorable side-effect profile compared to earlier-generation inhibitors.[2][3] This guide provides a detailed examination of its molecular interactions, impact on cellular signaling, and the experimental methodologies used to characterize its activity.

Molecular Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to specifically target mutant forms of the EGFR.[3] The primary molecular target is the ATP-binding site within the kinase domain of the EGFR protein.[2][7]

The core mechanism is defined by its covalent, irreversible binding to the receptor.[3] Osimertinib forms a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding pocket of mutant EGFR.[2][8][9] This irreversible binding physically blocks the ATP-binding site, thereby inhibiting the enzyme's kinase activity and preventing the autophosphorylation required for signal transduction.[2] This targeted action effectively shuts down the downstream signaling pathways that drive tumor cell proliferation and survival.[2]

A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR.[2][3] It binds to mutant forms of EGFR (including T790M, L858R, and exon 19 deletion) at concentrations approximately 9-fold lower than those required to inhibit wild-type EGFR.[6][10] This selectivity is attributed to its unique chemical structure, which is optimized to fit into the altered ATP-binding pocket created by the T790M "gatekeeper" mutation, an alteration that confers resistance to first-generation TKIs by increasing the receptor's affinity for ATP.[6][11]

Impact on Cellular Signaling Pathways

The EGFR signaling cascade is a critical regulator of normal cellular processes, including proliferation, survival, and differentiation.[12][13] In many NSCLC tumors, this pathway is constitutively activated due to mutations in the EGFR gene.

-

Normal EGFR Signaling: Upon binding of ligands like EGF, the EGFR receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates downstream signaling through two primary cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which promote cell growth and survival.[12][13][14]

-

Aberrant Signaling in EGFR-Mutant NSCLC: Sensitizing mutations, such as exon 19 deletions or the L858R point mutation, cause the EGFR to become constitutively active, even in the absence of a ligand.[13][14] This leads to uncontrolled activation of the MAPK and PI3K/AKT pathways, driving oncogenesis.

-

Inhibition by Osimertinib: By binding to and inhibiting the mutated EGFR, Osimertinib prevents its phosphorylation. This action effectively blocks the hyperactivation of the downstream MAPK and PI3K/AKT signaling pathways, leading to a downstream suppression of pro-survival signals and induction of apoptosis in cancer cells.[2][9]

Quantitative Data

The potency and clinical efficacy of Osimertinib have been extensively quantified.

Table 1: In Vitro Inhibitory Potency of Osimertinib

| Cell Line / EGFR Status | Mutation(s) | Mean IC₅₀ (nM) |

| PC-9 | Exon 19 Deletion | < 15 |

| H3255 | L858R | < 15 |

| H1975 | L858R / T790M | < 15[3] |

| PC-9VanR | Exon 19 Del / T790M | < 15[3] |

| Wild-Type EGFR Cell Line | Wild-Type | 480 - 1865[3] |

Table 2: Key Clinical Efficacy Data for Osimertinib

| Clinical Trial | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| FLAURA [15][16] | Osimertinib | 1st-Line, EGFR-Mutant Advanced NSCLC | 18.9 months | 38.6 months[15] |

| Comparator EGFR-TKI | 1st-Line, EGFR-Mutant Advanced NSCLC | 10.2 months | 31.8 months[15] | |

| FLAURA2 [17][18] | Osimertinib + Chemo | 1st-Line, EGFR-Mutant Advanced NSCLC | 25.5 months[17] | 47.5 months[18] |

| Osimertinib Monotherapy | 1st-Line, EGFR-Mutant Advanced NSCLC | 16.7 months[17] | 37.6 months[18] | |

| LAURA [19] | Osimertinib | Unresectable Stage III EGFR-Mutant NSCLC (post-CRT) | 39.1 months | Not Reached |

| Placebo | Unresectable Stage III EGFR-Mutant NSCLC (post-CRT) | 5.6 months | Not Reached |

Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to Osimertinib eventually develops. These mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.

-

EGFR-Dependent Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue (e.g., C797S).[1][3][8] This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its irreversible inhibition.

-

EGFR-Independent Resistance: Resistance can also occur through the activation of alternative "bypass" signaling pathways that circumvent the need for EGFR signaling.[4] Common bypass tracks include amplification of the MET or HER2 genes, or mutations in downstream effectors like KRAS, BRAF, and PIK3CA.[8][9][20]

Experimental Protocols

The characterization of Osimertinib's mechanism of action relies on a suite of standardized biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the IC₅₀ value of Osimertinib against various forms of the EGFR kinase.

Methodology:

-

Reagent Preparation: Recombinant EGFR kinase (wild-type or mutant) and a suitable peptide substrate are diluted in a kinase assay buffer. A serial dilution of Osimertinib is prepared. ATP is prepared at a concentration near its Km for the enzyme.[21]

-

Reaction Setup: The kinase, substrate, and varying concentrations of Osimertinib are added to the wells of a microplate.[21]

-

Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[21][22]

-

Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified using a detection method such as radiometric analysis (³²P-ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™ assay, which measures ADP production).[22][23]

-

Data Analysis: The percentage of kinase inhibition is calculated for each Osimertinib concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.[21]

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.[24]

Objective: To assess the cytotoxic effect of Osimertinib on NSCLC cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., H1975) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[25]

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Osimertinib. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 1-4 hours at 37°C.[25][26] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24][27]

-

Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[25][26]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[25][27]

-

Data Analysis: The absorbance values, which correlate with the number of viable cells, are used to calculate the percentage of cell death or growth inhibition at each drug concentration to determine the GI₅₀/IC₅₀.

Western Blotting for Protein Phosphorylation

This technique is used to detect specific proteins in a sample and assess their phosphorylation state.

Objective: To confirm that Osimertinib inhibits the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK).

Methodology:

-

Sample Preparation: Cells are treated with Osimertinib for a defined period. Cells are then lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[28] Protein concentration is quantified (e.g., via BCA assay).

-

SDS-PAGE: Equal amounts of protein lysate are denatured, loaded onto an SDS-polyacrylamide gel, and separated by size via electrophoresis.[28]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[28]

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins (casein) that can cause high background.[28]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). A separate blot is often run with an antibody for the total protein as a loading control.

-

Secondary Antibody & Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, a chemiluminescent substrate is added, and the signal is detected on X-ray film or with a digital imager.[28]

-

Analysis: The intensity of the bands corresponding to the phosphorylated protein is compared between treated and untreated samples to determine the effect of Osimertinib.

References

- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC | EurekAlert! [eurekalert.org]

- 19. emjreviews.com [emjreviews.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Acetylsalicylic Acid, commonly known as Aspirin.

Chemical Structure and Identity

Acetylsalicylic acid (ASA), or Aspirin, is a synthetic derivative of salicylic acid.[1][2] Its chemical name is 2-(acetyloxy)benzoic acid.[1][3] The structure consists of a benzene ring bonded to a carboxylic acid group and an ester group.[2] The acetylation of the hydroxyl group of salicylic acid is a key feature of its chemical synthesis and structure.[1][2]

-

IUPAC Name: 2-(acetyloxy)benzoic acid[1]

-

CAS Registry Number: 50-78-2[4]

-

Other Names: o-acetylsalicylic acid, acetylsalicylate[1]

Physicochemical and Pharmacokinetic Properties

Aspirin is a white, crystalline, weakly acidic substance.[1][6][7] It is stable in dry air but gradually hydrolyzes into acetic and salicylic acids in the presence of moisture.[1][6]

Table 1: Physicochemical Properties of Aspirin

| Property | Value | Reference |

| Molecular Weight | 180.1574 g/mol | [4] |

| Melting Point | 136 °C (277 °F) | [1][5][6] |

| Boiling Point | 140 °C (284 °F) (decomposes) | [1][5][6] |

| Acid Dissociation Constant (pKa) | 3.5 at 25 °C (77 °F) | [1][6] |

| Water Solubility | Slightly soluble | [7] |

| Octanol/Water Partition Coefficient (logP) | 1.19 | [8] |

Table 2: Pharmacokinetic Properties of Aspirin

| Property | Value | Reference |

| Bioavailability | 80–100% | [1] |

| Protein Binding | 80–90% | [1] |

| Metabolism | Liver (CYP2C19 and possibly CYP3A), also hydrolyzed to salicylate in the gut wall. | [1] |

| Excretion | Primarily via kidneys as salicyluric acid (75%), free salicylic acid (10%), and other metabolites. | [1] |

Mechanism of Action

The primary mechanism of action of aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins and thromboxanes.[9][10][[“]][12] There are two main isoforms of this enzyme: COX-1 and COX-2.[1][9] Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme.[9] This irreversible action distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, which are reversible inhibitors.[1][9]

Aspirin is non-selective and inhibits both COX-1 and COX-2, though it is slightly more potent in inhibiting COX-1.[9][12]

-

Inhibition of COX-1: By irreversibly inhibiting COX-1 in platelets, aspirin blocks the production of thromboxane A₂, a potent promoter of platelet aggregation.[10][[“]][13] This antiplatelet effect is long-lasting, covering the entire lifespan of the platelet (8-9 days), and is the basis for its use in preventing cardiovascular events.[1][13]

-

Inhibition of COX-2: Inhibition of COX-2 is responsible for aspirin's anti-inflammatory, analgesic (pain relief), and antipyretic (fever reduction) effects.[1][14] COX-2 is typically induced during inflammation and mediates the production of pro-inflammatory prostaglandins.[1]

-

Aspirin-Triggered Lipoxins: A unique aspect of aspirin's interaction with COX-2 is that the acetylated enzyme can produce specialized pro-resolving mediators, such as 15-epi-lipoxins (also known as aspirin-triggered lipoxins), which have anti-inflammatory properties.[1][9][[“]]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships involved in aspirin's mechanism of action.

Experimental Protocols

A. In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes. Specific details may vary based on the commercial kit used.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)[15][16]

-

Test inhibitor and control inhibitors (e.g., celecoxib, indomethacin)[16]

-

Detection reagent (e.g., colorimetric or fluorescent probe)[15][17]

-

96-well microplate

-

Microplate reader

Workflow Diagram:

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and control inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.[15] Make serial dilutions to achieve a range of test concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid interfering with the assay.[15]

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:[15]

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.[15][16][18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[15][16]

-

Measurement: Immediately measure the absorbance or fluorescence using a microplate reader.[15] Kinetic readings can be taken over a period of 5-10 minutes.[15]

-

Data Analysis:

-

Subtract the average absorbance/fluorescence of the background wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% initial activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[15][16]

-

Conclusion

Acetylsalicylic acid remains a cornerstone of pharmacology due to its well-characterized, multifaceted mechanism of action. Its irreversible inhibition of COX-1 and COX-2 enzymes underpins its widespread use as an anti-inflammatory, analgesic, antipyretic, and antiplatelet agent.[3][[“]][14] A thorough understanding of its chemical properties, mechanism, and associated experimental protocols is crucial for ongoing research and the development of novel therapeutics targeting the cyclooxygenase pathways.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Proteins/234Struct [uvm.edu]

- 3. byjus.com [byjus.com]

- 4. Aspirin [webbook.nist.gov]

- 5. Notes on The Properties of Aspirin [unacademy.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 8. Aspirin (CAS 50-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 11. consensus.app [consensus.app]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. interchim.fr [interchim.fr]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Compound X: A Stapled Peptide Modulator of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound X, a hydrocarbon-stapled peptide, has been developed to mimic the B-cell lymphoma 2 (BCL-2) homology 3 (BH3) domain of the pro-apoptotic protein BCL-2-interacting mediator of cell death (BIM). By stabilizing the alpha-helical structure of the BIM BH3 domain, Compound X exhibits enhanced proteolytic resistance, increased cell permeability, and potent binding to anti-apoptotic BCL-2 family proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Compound X, a promising agent for inducing apoptosis in cancer cells that have developed resistance to conventional therapies.

Discovery and Rationale

The BCL-2 family of proteins are central regulators of the intrinsic pathway of apoptosis.[1][2] Anti-apoptotic members, such as BCL-2, BCL-xL, and MCL-1, prevent apoptosis by sequestering the pro-apoptotic BH3-only proteins and the effector proteins BAX and BAK.[2] In many cancers, the overexpression of these anti-apoptotic proteins is a key mechanism of survival and resistance to therapy.[1]

The BH3 domain is a short alpha-helical motif essential for the pro-apoptotic activity of proteins like BIM.[1] However, short, unstructured peptides derived from these domains are rapidly degraded and exhibit poor cell penetration, limiting their therapeutic potential. The discovery of Compound X was driven by the hypothesis that stabilizing the alpha-helical conformation of the BIM BH3 peptide would overcome these limitations. This is achieved through a technique called "hydrocarbon stapling," which involves covalently linking the side chains of two amino acids to form a rigid, all-hydrocarbon brace.[3][4] This "staple" locks the peptide in its bioactive helical conformation, leading to improved pharmacological properties.[3][4]

Compound X is based on the amino acid sequence 146-166 of the human BIM protein and is referred to as BIM SAHBA in the scientific literature.[3][5] This specific stapled peptide has been shown to broadly target BCL-2 family proteins with high affinity, block inhibitory anti-apoptotic interactions, and directly trigger pro-apoptotic activity.[6]

Synthesis of Compound X

The synthesis of Compound X is a multi-step process that combines solid-phase peptide synthesis (SPPS) with ruthenium-catalyzed ring-closing metathesis (RCM).

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Non-natural amino acid: Fmoc-(S)-2-(4'-pentenyl)alanine (S5)

-

Coupling reagents: HBTU, HOBt, DIEA

-

Deprotection reagent: 20% piperidine in DMF

-

RCM catalyst: Grubbs' first-generation catalyst

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Solvents: DMF, DCM, DCE

Experimental Protocol: Synthesis of Compound X

The synthesis of Compound X (BIM SAHBA) follows a well-established protocol for hydrocarbon-stapled peptides.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. For each coupling cycle:

-

Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Coupling: Add the next Fmoc-protected amino acid, coupling reagents (HBTU, HOBt), and a base (DIEA) in DMF. Agitate the mixture to ensure complete coupling. The non-natural amino acid, Fmoc-(S)-2-(4'-pentenyl)alanine, is incorporated at the desired positions (i and i+4).[7]

-

Washing: Wash the resin with DMF and DCM.

-

-

Sequence: The primary amino acid sequence for BIM SAHBA (residues 146-166) is synthesized, with the "X" denoting the position of the non-natural amino acid (S)-2-(4'-pentenyl)alanine.[5]

-

Sequence: Ac-Q-X-E-L-R-R-I-G-D-E-F-N-A-Y-Y-A-X-R-V-NH2 (Note: This is a representative sequence; the exact published sequence is EIWIAQELRX IGDX FNAYYA where X represents the non-natural amino acid).[7]

-

Step 2: On-Resin Ring-Closing Metathesis (RCM)

-

Resin Preparation: Swell the peptide-bound resin in 1,2-dichloroethane (DCE).

-

Catalyst Addition: Add a solution of Grubbs' first-generation catalyst in DCE to the resin.

-

Reaction: Agitate the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 2-4 hours.

-

Washing: Wash the resin extensively with DCE and DCM to remove the catalyst.

Step 3: Cleavage and Deprotection

-

Cleavage Cocktail: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

-

Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Biological Activity and Data

Compound X has been extensively characterized for its binding affinity to various BCL-2 family proteins and its cytotoxic effects on cancer cells.

Binding Affinity to BCL-2 Family Proteins

The binding affinity of Compound X to anti-apoptotic BCL-2 family members was determined using fluorescence polarization assays. The dissociation constants (Kd) are summarized in the table below.

| Target Protein | Binding Affinity (Kd, nM) | Reference |

| BCL-xL | 4.4 | [8] |

| BCL-2 | 6.1 | [8] |

| MCL-1 | 5.8 | [8] |

| BAX | Low Nanomolar | [3] |

Cellular Activity

The cytotoxic activity of Compound X was evaluated in various hematologic cancer cell lines using a cell viability assay (CellTiter-Glo). The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OCI-AML3 | Acute Myeloid Leukemia | 1.8 - 3.4 | [5] |

| U937 | Histiocytic Lymphoma | 1.8 - 3.4 | [5] |

| OPM-2 | Multiple Myeloma | 1.8 - 3.4 | [5] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.8 - 3.4 | [5] |

| K562 | Chronic Myelogenous Leukemia | 1.8 - 3.4 | [5] |

Experimental Protocol: Cell Viability Assay

-

Cell Plating: Plate cancer cells in a 96-well plate.

-

Treatment: Treat the cells with serial dilutions of Compound X or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: Add a cell viability reagent (e.g., CellTiter-Glo) to each well.

-

Measurement: Measure the luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Modulation

Compound X exerts its pro-apoptotic effect by modulating the intrinsic apoptosis pathway at the level of the mitochondria.

By mimicking the BIM BH3 domain, Compound X can bind to and inhibit the anti-apoptotic BCL-2 proteins (BCL-2, BCL-xL, MCL-1).[6] This leads to the release of pro-apoptotic effector proteins BAX and BAK, which can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][6] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[2]

Conclusion

Compound X represents a significant advancement in the development of peptide-based therapeutics. By overcoming the inherent limitations of natural peptides, hydrocarbon stapling has yielded a potent and selective modulator of the BCL-2 family of proteins. The detailed synthetic protocol and comprehensive biological data presented in this guide provide a solid foundation for further research and development of Compound X and other stapled peptides as next-generation cancer therapies.

References

- 1. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Distinct BimBH3 (BimSAHB) Stapled Peptides for Structural and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]

- 7. cpcscientific.com [cpcscientific.com]

- 8. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

Compound X: A Comprehensive Review of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a novel small molecule inhibitor demonstrating significant potential in preclinical research, particularly within the fields of oncology and immunology.[1] This technical guide provides a comprehensive overview of the existing literature on Compound X, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the ongoing investigation and development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound X, compiled from various in vitro and in vivo preclinical studies.

Table 1: In Vitro Cytotoxicity of Compound X [2][3]

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Cancer | 5.2 ± 0.8 |

| A549 | Lung Cancer | 12.6 ± 1.5 |

| HCT116 | Colon Cancer | 8.1 ± 0.9 |

| K562 | Leukemia | 2.3 ± 0.4 |

| U87 MG | Glioblastoma | 15.8 ± 2.1 |

| Murine Cancer Cell Line A | - | 15.2 |

| Murine Cancer Cell Line B | - | 25.8 |

| Human Cancer Cell Line C | - | 18.5 |

| Normal Murine Fibroblasts | - | > 100 |

Table 2: Acute Toxicity Profile of Compound X in Mice [3]

| Parameter | Value | Route of Administration |

| LD50 | ~150 mg/kg | Intraperitoneal (i.p.) |

| Maximum Tolerated Dose (MTD) | 100 mg/kg | Intraperitoneal (i.p.) |

| No Observable Adverse Effect Level (NOAEL) | 50 mg/kg | Intraperitoneal (i.p.) |

Table 3: Thermal Stabilization of Target Protein by Compound X [2]

| Treatment | Melting Temperature (Tm) |

| Vehicle Control | 48.2 °C |

| Compound X (10 µM) | 55.7 °C |

Table 4: Biochemical Potency and Selectivity of Compound X against JAK Family Kinases [4]

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Compound X | 25.3 | 1.8 | > 1000 | 450.7 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |

| Fedratinib | 35 | 3 | 3349 | 363 |

Mechanism of Action & Signaling Pathways

Compound X is hypothesized to be an inhibitor of the Janus kinase (JAK) signaling pathway, with high selectivity for JAK2.[4] This pathway is critical in hematopoietic cell signaling and is often dysregulated in various diseases, including myelofibrosis.[4] By binding to the ATP-binding pocket of JAK2, Compound X prevents the phosphorylation of its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This blockade of STAT phosphorylation leads to the induction of cell cycle arrest and apoptosis in susceptible cell lines.[1]

Inhibition of the JAK2/STAT signaling pathway by Compound X.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for the evaluation of Compound X are provided below.

Protocol 1: Cell Viability (MTT) Assay[2][5]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound X (stock solution in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[5]

-

Multi-well spectrophotometer

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent used for Compound X).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[5]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[2][5]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%).[2]

-

Workflow for the MTT cell viability assay.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay[5]

This assay is used to determine if the cytotoxic effect of Compound X is due to the induction of programmed cell death.[2] It uses Annexin V-FITC to detect an early marker of apoptosis and propidium iodide (PI) to identify late apoptotic or necrotic cells.[5]

-

Materials:

-

Cancer cell lines

-

6-well plates

-

Compound X

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Compound X for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Protocol 3: Western Blotting[5]

This technique is used to detect specific proteins in a sample and can be used to investigate the impact of Compound X on key cellular signaling pathways.[5]

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Separation: Separate proteins in cell lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Protocol 4: Cellular Thermal Shift Assay (CETSA)[2]

CETSA is used to confirm the direct interaction of Compound X with its intended molecular target within the cell.[2]

-

Materials:

-

Intact cells

-

Compound X or vehicle control

-

Equipment for heating cell lysates (e.g., PCR machine)

-

Lysis buffer

-

Centrifuge

-

Western blotting or ELISA equipment

-

-

Procedure:

-

Cell Treatment: Treat intact cells with Compound X or a vehicle control.[2]

-

Heating: Heat the cell lysates at a range of temperatures.[2]

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[2]

-

Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.[2]

-

Data Analysis: Plot the protein concentration against temperature to generate a melting curve and determine the melting temperature (Tm).[2]

-

Protocol 5: In Vivo Pharmacokinetic (PK) Study[3]

This study is conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in an animal model.

-

Materials:

-

Animal model (e.g., mice)

-

Compound X formulation for intravenous (i.v.) and oral (p.o.) administration

-

Blood collection supplies

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Dose Groups: Establish two groups of animals (n=4-5 per group) for intravenous (i.v.) and oral (p.o.) administration.[3]

-

Dosing:

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.[3]

-

Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.[3]

-

Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and bioavailability.[3]

-

Workflow for an in vivo pharmacokinetic study.

Conclusion

The preclinical data available for Compound X suggest that it is a potent and selective inhibitor of the JAK2 signaling pathway with promising in vitro and in vivo activity. The detailed protocols provided in this guide are intended to facilitate further research and ensure the generation of robust and reproducible data. Continued investigation into the efficacy and safety of Compound X is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of acetylsalicylic acid (Aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). The information is compiled from various scientific sources to support research and development activities.

Solubility Data

Acetylsalicylic acid is a crystalline solid that is soluble in various organic solvents and sparingly soluble in aqueous solutions.[1][2] Its solubility is influenced by the solvent, temperature, and pH.[2][3]

Table 1: Solubility of Acetylsalicylic Acid in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH |

| Ethanol | ~80 | Room Temperature | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~41 | Room Temperature | Not Specified |

| Dimethylformamide (DMF) | ~30 | Room Temperature | Not Specified |

| Phosphate Buffered Saline (PBS) | ~2.7 | Room Temperature | 7.2 |

| Water | 2-4 | Not Specified | Not Specified |

| Acetone | High | Not Specified | Not Specified |

| 2-Propanol | Moderate | Not Specified | Not Specified |

| Propylene Glycol | Low | Not Specified | Not Specified |

Data compiled from multiple sources.[1][2][4]

The solubility of aspirin in binary solvent mixtures, such as ethanol + methyl cyclohexane and acetone + methyl cyclohexane, has been shown to increase with temperature and decrease with a higher mole fraction of methyl cyclohexane.[5]

Stability Profile

The stability of acetylsalicylic acid is a critical factor in its formulation and storage. The primary degradation pathway is hydrolysis, which breaks down aspirin into salicylic acid and acetic acid.[6][7] This process is significantly influenced by pH, temperature, and the presence of moisture.[3][8][9]

Key Stability Factors:

-

pH: Aspirin's hydrolysis is subject to both acid and base catalysis.[8] It is generally more stable in acidic conditions and hydrolyzes rapidly in basic solutions (pH > 7.4).[1][4]

-

Temperature: An increase in temperature accelerates the rate of hydrolysis.[3][10] Studies have shown a more than fivefold increase in hydrolysis when the temperature is raised from 22.5°C to 37°C.[3] The activation energy for aspirin decomposition in aqueous acetic acid solutions has been calculated to be 18 kcal/mol.[11]

-

Moisture: The presence of moisture, especially in solid dosage forms, can lead to significant degradation.[9]

-

Solvent Composition: In aqueous solutions, aspirin's stability can be influenced by the solvent system. For instance, it is reported to be most stable in a water-polyethylene glycol (4:1, v/v) mixture.[3] Conversely, phosphate buffers can catalyze its hydrolysis.[3]

Table 2: Stability of Acetylsalicylic Acid in Different Media

| Medium | Half-life (t½) | Conditions |

| Phosphate Buffer (0.1 M, pH 7.4) | 537.21 ± 8.42 hours | Not Specified |

| Glycerol/Water System | 155.31 ± 2.33 hours | Not Specified |

| Boric Acid Buffer (pH 10.4) | 256.67 ± 2.35 hours | Not Specified |

| 10% Dextrose Solution | 261.61 ± 2.306 hours | Not Specified |

| Rat Blood | ~13 minutes | Not Specified |

Data compiled from multiple sources.[3][6]

As a solid, aspirin is stable for at least two to four years when stored at room temperature.[1][4]

Experimental Protocols

3.1. Solubility Determination (Gravimetric Method)

A common method to determine the solubility of aspirin in various solvents is the gravimetric method.[5]

-

Procedure:

-

An excess amount of aspirin is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the dried aspirin residue is weighed.

-

The solubility is calculated based on the mass of the dissolved aspirin and the volume of the solvent used.

-

3.2. Stability Analysis (Hydrolysis Kinetics)

The hydrolysis of aspirin, which follows pseudo-first-order kinetics, can be monitored spectrophotometrically or by titration.[6][10][12]

-

Spectrophotometric Method:

-

Prepare a solution of aspirin in the desired buffer or solvent system.

-

Incubate the solution at a constant temperature.

-

At specific time intervals, withdraw aliquots of the solution.

-

Add a solution of ferric chloride (FeCl₃) to the aliquot. Salicylic acid, a product of hydrolysis, forms a colored complex with the ferric ion.[6][13]

-

Measure the absorbance of the colored solution at its maximum wavelength (around 523-530 nm) using a spectrophotometer.[6]

-

The concentration of salicylic acid formed over time is used to determine the rate of aspirin hydrolysis. The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the remaining aspirin concentration versus time.[8]

-

-

High-Performance Liquid Chromatography (HPLC) Method:

-

Chromatographic Conditions: A common setup utilizes a C18 column with a mobile phase consisting of a buffer (e.g., sodium perchlorate or orthophosphoric acid) and an organic solvent like acetonitrile.[14][15] The detection is typically done using a UV detector at a wavelength of 237 nm or 275 nm.[14][15]

-

Sample Preparation: Standard solutions of aspirin and samples from the stability study are prepared in a suitable solvent, often the mobile phase itself.[14] For solid dosage forms, tablets are ground, and the active ingredient is extracted.[16]

-

Analysis: The prepared solutions are injected into the HPLC system. The retention time and peak area of aspirin are used to quantify its concentration and monitor its degradation over time.[14]

-

Signaling Pathway and Experimental Workflows

4.1. Mechanism of Action: COX Enzyme Inhibition

Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[17][18][19] These enzymes are crucial for the synthesis of prostaglandins and thromboxanes from arachidonic acid.[19][20] By acetylating a serine residue in the active site of the COX enzymes, aspirin blocks this conversion.[17][21] This inhibition leads to its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[19][21]

Caption: Aspirin's mechanism of action via COX enzyme inhibition.

4.2. Experimental Workflow: HPLC Stability Assay

The following diagram illustrates a typical workflow for assessing the stability of aspirin in a pharmaceutical formulation using HPLC.

Caption: Workflow for an HPLC-based stability assay of aspirin.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. espublisher.com [espublisher.com]

- 3. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. farm.ucl.ac.be [farm.ucl.ac.be]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Decomposition of aspirin in the solid state in the presence of limited amounts of moisture II: Kinetics and salting-in of aspirin in aqueous acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]

- 17. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 18. Aspirin - Wikipedia [en.wikipedia.org]

- 19. synapse.patsnap.com [synapse.patsnap.com]

- 20. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

known homologs and analogs of Compound X

In order to provide a comprehensive technical guide on the known homologs and analogs of "Compound X," it is essential to first specify the compound . The identity of Compound X is the starting point for any meaningful search and analysis of its related chemical structures and biological activities.

Once "Compound X" is identified, a thorough investigation can be conducted to gather the necessary data for the in-depth guide. This process would involve:

-

Literature and Database Searches: Utilizing scientific databases such as PubChem, SciFinder, ChEMBL, and Google Scholar to find research articles, patents, and other publications that discuss Compound X, its synthesis, and its biological evaluation. The search queries would include the name of Compound X, its chemical identifiers (like CAS number or IUPAC name), and terms such as "analog," "homolog," "derivative," "structure-activity relationship," and "synthesis."

-

Identification of Homologs and Analogs: Systematically identifying molecules that are structurally related to Compound X.

-

Homologs: Compounds belonging to the same homologous series, differing by a repeating unit, such as a methylene group (-CH2-).

-

Analogs: Compounds with a similar chemical structure and, often, similar biological activity. This can include bioisosteres, where functional groups are replaced with others that have similar physicochemical properties.

-

-

Data Compilation and Organization: Gathering all relevant quantitative data for Compound X and its identified homologs and analogs. This would include, but not be limited to:

-

Biological Activity Data: IC50, EC50, Ki, Kd values against various biological targets.

-

Physicochemical Properties: Molecular weight, logP, pKa, solubility, and metabolic stability.

-

Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) parameters.

-

This information would then be structured into the requested format, including detailed tables, experimental protocols, and visualizations.

To proceed, please provide the specific name or identifier of "Compound X."

An In-depth Technical Guide to the Cellular Uptake and Localization of Compound X

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and signaling pathways relevant to understanding the cellular uptake and localization of Compound X. The following sections detail experimental protocols, present data in a structured format, and visualize key processes to facilitate a deeper understanding of Compound X's intracellular journey and its potential mechanisms of action.

Quantitative Data Summary

The cellular uptake and subcellular distribution of Compound X are critical parameters for evaluating its efficacy and potential toxicity.[1] The following tables summarize key quantitative data that should be acquired in typical uptake and localization studies.

Table 1: Cellular Uptake of Compound X

| Cell Line | Compound X Concentration (µM) | Incubation Time (hours) | Uptake (ng/10^6 cells) | Uptake Efficiency (%) |

| e.g., HeLa | 1 | 1 | ||

| 1 | 6 | |||

| 1 | 24 | |||

| 10 | 1 | |||

| 10 | 6 | |||

| 10 | 24 | |||

| e.g., A549 | 1 | 1 | ||

| 1 | 6 | |||

| 1 | 24 | |||

| 10 | 1 | |||

| 10 | 6 | |||

| 10 | 24 |

Table 2: Subcellular Localization of Compound X

| Cell Line | Compound X Concentration (µM) | Incubation Time (hours) | % in Nucleus | % in Cytosol | % in Mitochondria | % in Lysosomes |

| e.g., HeLa | 1 | 6 | ||||

| 10 | 6 | |||||

| e.g., A549 | 1 | 6 | ||||

| 10 | 6 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cellular uptake and localization studies. The following are standard protocols that can be adapted for Compound X.

Cell Culture and Treatment

-

Cell Seeding: Seed cells (e.g., HeLa, A549) in appropriate culture plates (e.g., 24-well plates for uptake quantification, or coverslip-containing plates for microscopy) at a density that allows them to reach 80-90% confluency on the day of the experiment.[1]

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing Compound X. Incubate for the desired time points (e.g., 1, 6, 24 hours).

Quantification of Cellular Uptake

2.2.1. Label-Free Quantification by LC-MS/MS

This method allows for the direct measurement of the parent Compound X from cell lysates.[1]

-

Termination of Uptake: After incubation, place the culture plates on ice to stop the uptake process.[1]

-

Washing: Aspirate the medium containing Compound X and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.[1]

-

Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes to ensure complete cell lysis.[1]

-

Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of Compound X.

-

Data Normalization: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to normalize the amount of Compound X to the total protein amount. Cellular uptake can be expressed as ng of Compound X per mg of total protein.

2.2.2. Fluorescence-Based Quantification

This method is applicable if Compound X is intrinsically fluorescent or has been fluorescently labeled.

-

Flow Cytometry:

-

Fluorometric Assay in Cell Lysates:

-

Following cell lysis, measure the fluorescence of the cell lysate using a microplate reader.

-

Create a standard curve with known concentrations of Compound X to determine the amount of compound in the lysates.

-

Subcellular Localization by Confocal Microscopy

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with fluorescently labeled Compound X as described above.

-

Organelle Staining: To visualize specific organelles, incubate the cells with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

If required for antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[2]

-

-

Imaging: Mount the coverslips on microscope slides and image using a confocal laser scanning microscope.

-

Image Analysis: Analyze the acquired images to determine the colocalization of Compound X with the different organelle markers.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

General Workflow for Cellular Uptake and Localization Studies

Caption: General experimental workflow for studying the cellular uptake and localization of Compound X.

Potential Mechanisms of Cellular Uptake

Caption: Overview of potential cellular uptake mechanisms for Compound X.

Intracellular Trafficking and Signaling Pathway

Caption: Potential intracellular trafficking routes and subsequent signaling events for Compound X.

References

Methodological & Application

Application Notes and Protocols for Compound X in Cell Culture Experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound X is a potent and selective small-molecule inhibitor of Tyrosine Kinase Y (TKY), a critical upstream regulator of the MAPK/ERK signaling pathway.[1] Dysregulation of the TKY-mediated pathway has been implicated in the proliferation of various cancer cell lines.[1] These application notes provide a comprehensive guide for researchers on the effective use of Compound X in cell culture experiments. The protocols outlined below are designed to ensure reproducibility and accuracy in determining the compound's biological activity.[2]

Mechanism of Action: Compound X functions as an ATP-competitive inhibitor at the TKY kinase domain. By blocking the phosphorylation of downstream substrates such as MEK1/2 and ERK1/2, Compound X effectively attenuates the signal transduction cascade.[1] This leads to a reduction in cell proliferation and the induction of apoptosis in TKY-dependent cancer cells.[1]

Data Presentation

Quantitative data from initial characterization studies are summarized below for easy reference. These values serve as a guide for designing experiments.

Table 1: In Vitro Efficacy of Compound X in Various Cancer Cell Lines IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[3] Values were determined after 72 hours of continuous exposure.

| Cell Line | Cancer Type | Target (TKY) Expression | IC50 (nM) [Mean ± SD] |

| A549 | Non-Small Cell Lung | High | 8.5 ± 1.2 |

| H460 | Non-Small Cell Lung | Moderate | 52.3 ± 4.5 |

| MCF-7 | Breast Adenocarcinoma | Low | > 10,000 |

| HeLa | Cervical Carcinoma | Moderate | 75.1 ± 6.8 |

| PC-3 | Prostate Adenocarcinoma | High | 15.4 ± 2.1 |

Table 2: Recommended Concentration Ranges for Common Assays

| Assay Type | Recommended Starting Range | Purpose |

| Cell Viability (e.g., MTT, MTS) | 1 nM - 10,000 nM | To determine IC50 and assess cytotoxicity.[4][5] |

| Western Blot Analysis | 10 nM, 100 nM, 1000 nM | To probe for inhibition of p-ERK and other downstream targets.[6] |

| Gene Expression (qPCR) | 100 nM | To analyze changes in the expression of target genes.[7] |

| Apoptosis Assay (e.g., Annexin V) | 50 nM - 500 nM | To quantify the induction of programmed cell death.[4] |

Experimental Protocols

Protocol 1: Preparation of Compound X Stock and Working Solutions

Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results.[8]

Materials:

-

Compound X powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pre-warmed complete cell culture medium

Procedure:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out the required amount of Compound X powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM concentration. For example, dissolve 5 mg of Compound X (assuming a molecular weight of 500 g/mol ) in 1 mL of DMSO.

-

Vortex or sonicate briefly in a water bath to ensure complete dissolution.[2]

-

Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2]

-

Store aliquots at -20°C, protected from light.[2]

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.[2]

-

Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.[9]

-

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.[9] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[9]

-

Protocol 2: Cell Viability Assay (MTT Method)

The MTT assay is a colorimetric method used to measure cell viability, which is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][10]

Materials:

-

Cells of interest cultured in a 96-well plate

-

Compound X working solutions

-

MTT solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Carefully remove the medium and add 100 µL of medium containing various concentrations of Compound X (and a vehicle control) to the wells.[4] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[4][10]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[5][12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 3: Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect changes in the expression or phosphorylation state of specific proteins following compound treatment.[6]

Materials:

-

Cells cultured in 6-well plates

-

Compound X working solutions

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with fresh protease and phosphatase inhibitors[6]

-

BCA Protein Assay Kit[6]

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF or nitrocellulose membrane[4]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)[6]

Procedure:

-

Cell Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours. Treat cells with various concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).[1]

-

Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[1] Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][13]

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6] Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[6]

-

Sample Preparation & SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes.[13][14] Load samples onto an SDS-PAGE gel and run the electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[4][6]

-

Wash the membrane three times for 5-10 minutes each with TBST.[6]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.[6]

-

-

Signal Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.[6][11] Use a loading control like β-actin to ensure equal protein loading.[11]

Visualizations

Signaling Pathway Diagram

Caption: Compound X inhibits TKY, blocking downstream MEK/ERK signaling.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro testing of Compound X.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Treatment of cancer cells with chemotherapeutic drugs results in profound changes in expression of genes encoding aldehyde-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytotechlab.com [phytotechlab.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. benchchem.com [benchchem.com]

Application Notes & Protocols: Compound X (PI3K Inhibitor) for In Vivo Mouse Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound X is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making it a key target for therapeutic development.[1][3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) properties of Compound X in preclinical mouse xenograft models.[5] Adherence to these guidelines is intended to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.[5]

Mechanism of Action

Compound X targets the p110 catalytic subunit of Class I PI3Ks, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][6] This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to the inhibition of the entire PI3K/AKT/mTOR signaling axis.[6][7] This ultimately results in decreased tumor cell proliferation and survival.

References

- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Preparing Compound X Stock Solution for Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and consistent preparation of stock solutions is a critical first step in any experiment involving chemical compounds. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for a hypothetical small molecule, "Compound X," intended for use in biological assays. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results.

The protocol outlines the necessary steps from initial compound handling to the final storage of the stock solution. It also includes recommendations for solvent selection, concentration calculations, and quality control. For successful application, it is crucial to consult the manufacturer's certificate of analysis (CoA) or datasheet for Compound X to obtain specific information on its properties, such as molecular weight and known solubility.[1]

Compound X Properties and Data Presentation

Prior to preparing a stock solution, it is essential to gather and organize all available information about Compound X. This data should be clearly structured for easy reference.

| Property | Value | Source / Notes |

| Compound Name | Compound X | - |

| Molecular Formula | [Insert Formula] | From Certificate of Analysis (CoA) or datasheet.[1] |

| Molecular Weight ( g/mol ) | [Insert MW] | From CoA or datasheet.[1] |

| Purity (%) | [Insert Purity] | From CoA or datasheet.[1] |

| Appearance | e.g., White solid, Crystalline powder | Visual inspection.[1] |

| Recommended Solvent | e.g., DMSO, Ethanol, Water | Manufacturer's data or internal solubility testing. |

| Maximum Solubility | e.g., 100 mM in DMSO | Manufacturer's data or internal solubility testing. |

| Storage (Solid) | e.g., -20°C, Desiccated, Protect from light | Manufacturer's recommendation.[1][2] |

| Storage (Solution) | e.g., -80°C, Aliquoted, Protect from light | Manufacturer's recommendation or stability studies.[1][3] |

| Safety Precautions | e.g., Wear gloves, eye protection | Material Safety Data Sheet (MSDS). |

Experimental Protocol: Preparation of a 10 mM Stock Solution of Compound X

This protocol describes the preparation of a 10 mM stock solution of Compound X. The calculations and solvent choice should be adjusted based on the specific properties of your compound and the requirements of your downstream assays.

Materials and Reagents

-

Compound X powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

-

Sterile microcentrifuge tubes (1.5 mL) or amber glass vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Calculation of Mass for Target Concentration

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) [1]

Example for a 10 mM stock solution in 1 mL with a hypothetical MW of 450.5 g/mol :

Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

Step-by-Step Protocol

-

Pre-Weighing Preparation: Before opening, allow the vial containing Compound X to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.[1]

-

Weighing: Carefully weigh the calculated amount of Compound X (e.g., 4.505 mg) using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of the selected solvent (e.g., 1 mL of DMSO to the 4.505 mg of Compound X) to the tube.

-

Dissolution:

-

Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.[1]

-

Visually inspect the solution to ensure all solid has dissolved.[1]

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[3][4] Avoid excessive heat which may degrade the compound.

-

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.[1][5][6]

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[2][7]

-

Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, and protect them from light.[1][3][5] For many compounds dissolved in DMSO, storage at -80°C is preferred for long-term stability.

Workflow for Preparing Compound X Stock Solution

References

Compound X (Forskolin): Application Notes and Protocols in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin is a labdane diterpene produced by the plant Coleus forskohlii. It is a widely used research tool in neuroscience due to its ability to directly activate most isoforms of the enzyme adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] As a pivotal second messenger, cAMP is involved in a multitude of signaling pathways that regulate diverse neuronal functions, including gene expression, synaptic plasticity, and cell survival.[1] These application notes provide an overview of the key uses of forskolin in neuroscience research and detailed protocols for its application.

Mechanism of Action

Forskolin's primary mechanism of action is the direct activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of downstream effectors, most notably Protein Kinase A (PKA). The cAMP/PKA signaling cascade plays a crucial role in regulating a wide array of cellular processes in the nervous system.[1][2][3]

Forskolin [label="Forskolin", fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", style=solid, fontcolor="#5F6368"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4"]; CREB [label="CREB", fillcolor="#F1F3F4"]; Gene_Expression [label="Gene Expression\n(e.g., neuronal survival,\nplasticity)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

Forskolin -> AC [label="Activates", fontsize=8, fontcolor="#5F6368"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to", fontsize=8, fontcolor="#5F6368"]; cAMP -> PKA [label="Activates", fontsize=8, fontcolor="#5F6368"]; PKA -> CREB [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; CREB -> Gene_Expression [label="Regulates", fontsize=8, fontcolor="#5F6368"]; }

Figure 1: Forskolin's primary signaling pathway.

Quantitative Data

The following tables summarize key quantitative parameters of forskolin's activity in various neuroscience-related assays.

Table 1: In Vitro Efficacy of Forskolin

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ (Adenylyl Cyclase) | 41 nM | General | [1] |